N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine
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Overview
Description
N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is a synthetic compound derived from the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is known for its potential biological and pharmaceutical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine typically involves the alkylation reaction of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with glycine under suitable conditions to form the desired product.
Industrial Production Methods
This may include the use of green solvents and catalysts to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in treating diseases such as cancer and Alzheimer’s.
Industry: Employed in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to electrophilic groups and forming stable complexes. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid
- N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-phenylalanine
Uniqueness
N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a coumarin core with a glycine moiety enhances its potential as a versatile compound in various research applications .
Properties
Molecular Formula |
C16H17NO6 |
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Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C16H17NO6/c1-8-10-3-5-12(18)9(2)15(10)23-16(22)11(8)4-6-13(19)17-7-14(20)21/h3,5,18H,4,6-7H2,1-2H3,(H,17,19)(H,20,21) |
InChI Key |
GDSJWQGWCGGMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC(=O)O |
Origin of Product |
United States |
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